2-[(4-methoxyphenyl)sulfonylamino]-N-(2-phenylsulfanylphenyl)propanamide
Description
2-[(4-methoxyphenyl)sulfonylamino]-N-(2-phenylsulfanylphenyl)propanamide is a complex organic compound known for its diverse applications in scientific research. This compound features a sulfonyl group attached to a methoxyphenyl ring and an alaninamide backbone, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-N-(2-phenylsulfanylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-16(24-30(26,27)19-14-12-17(28-2)13-15-19)22(25)23-20-10-6-7-11-21(20)29-18-8-4-3-5-9-18/h3-16,24H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWPZQFXXKRDFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1SC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)sulfonylamino]-N-(2-phenylsulfanylphenyl)propanamide typically involves multi-step organic reactions. One common method includes the sulfonylation of a methoxyphenyl compound followed by coupling with an alaninamide derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxyphenyl)sulfonylamino]-N-(2-phenylsulfanylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing a hydrogen atom with another functional group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Often involves halogenating agents like bromine (Br~2~) or chlorine (Cl~2~) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler amides or alcohols .
Scientific Research Applications
2-[(4-methoxyphenyl)sulfonylamino]-N-(2-phenylsulfanylphenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 2-[(4-methoxyphenyl)sulfonylamino]-N-(2-phenylsulfanylphenyl)propanamide exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular functions. The exact pathways can vary depending on the application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide
- N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide
Uniqueness
2-[(4-methoxyphenyl)sulfonylamino]-N-(2-phenylsulfanylphenyl)propanamide stands out due to its specific structural features and the unique combination of functional groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
